(3-Bromoprop-1-en-2-yl)benzene

Description

Nomenclature and Structural Context

The precise identification and structural understanding of a chemical compound are fundamental to its application in research. For (3-Bromoprop-1-en-2-yl)benzene, this involves a standardized naming system, a variety of synonyms used in literature and commerce, and a unique registry number for unambiguous identification.

IUPAC Name: this compound

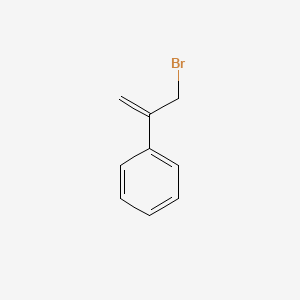

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The IUPAC name for this compound is this compound. nih.govuni.lu This name precisely describes its molecular structure: a benzene (B151609) ring attached to the second carbon of a three-carbon propylene (B89431) chain, which contains a double bond starting at the first carbon and a bromine atom attached to the third carbon. Another accepted IUPAC name is [1-(bromomethyl)vinyl]benzene. sigmaaldrich.com

Common Synonyms and Related Identifiers

In addition to its formal IUPAC name, this compound is known by several synonyms. These alternative names are frequently encountered in chemical databases, commercial catalogs, and research publications. The consistent use of these identifiers is crucial for accurate literature searches and chemical sourcing.

Some of the common synonyms include:

alpha-bromomethylstyrene nih.govechemi.com

3-bromo-2-phenylpropene nih.govechemi.com

[1-(bromomethyl)vinyl]benzene nih.govsigmaaldrich.com

(1-BROMOMETHYL-VINYL)-BENZENE nih.govechemi.comchemicalbook.comechemi.com

3-bromo-2-phenyl-1-propene nih.gov

Benzene, [1-(bromomethyl)ethenyl]- nih.govechemi.com

Chemical Abstracts Service (CAS) Registry Number: 3360-54-1

The CAS Registry Number is a unique numerical identifier assigned to every chemical substance. The CAS number for this compound is 3360-54-1. nih.govsigmaaldrich.comcymitquimica.com This number provides a reliable way to identify the compound in databases and literature, avoiding any ambiguity that may arise from the use of different naming conventions. nih.govcymitquimica.com

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 3360-54-1 |

| Molecular Formula | C₉H₉Br |

| Molecular Weight | 197.07 g/mol |

Significance in Organic Synthesis and Chemical Research

The utility of this compound in the laboratory stems from its specific chemical structure, which incorporates several reactive features. These features make it a valuable tool for chemists looking to construct more complex molecules.

Role as a Key Intermediate and Building Block in Organic Chemistry

This compound serves as a key intermediate and a versatile building block in the field of organic synthesis. cymitquimica.commyskinrecipes.com Its structure allows for the introduction of specific functional groups that are essential for the development of new compounds. myskinrecipes.com This makes it a valuable precursor in the synthesis of a wide range of more complex organic molecules, including those with potential applications in pharmaceuticals and agrochemicals. cymitquimica.commyskinrecipes.com The compound's utility is also recognized in materials science, where it can be used to modify polymers to enhance their properties. myskinrecipes.com

Importance of the Allylic Bromide Moiety in Reactive Chemical Transformations

The presence of an allylic bromide is a defining feature of this compound's reactivity. The term "allylic" refers to the position of the bromine atom on a carbon atom adjacent to a carbon-carbon double bond. This structural arrangement makes the bromine atom a good leaving group, facilitating a variety of chemical reactions.

The high reactivity of the allylic bromide allows for facile nucleophilic substitution reactions, where the bromine atom is replaced by a wide range of other atoms or functional groups. This reactivity is fundamental to its role as a building block, enabling chemists to readily form new carbon-carbon and carbon-heteroatom bonds. Furthermore, the double bond within the propene chain can participate in addition reactions, offering another pathway for chemical modification. This dual reactivity makes this compound a highly adaptable tool in the synthesis of complex molecular architectures. cymitquimica.com

| Mentioned Compound |

| This compound |

| alpha-bromomethylstyrene |

| 3-bromo-2-phenylpropene |

| [1-(bromomethyl)vinyl]benzene |

| 3-bromo-2-phenyl-1-propene |

| Benzene, [1-(bromomethyl)ethenyl]- |

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromoprop-1-en-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c1-8(7-10)9-5-3-2-4-6-9/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMHOFFPGKSRDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CBr)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90284150 | |

| Record name | (3-bromoprop-1-en-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3360-54-1 | |

| Record name | 3360-54-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-bromoprop-1-en-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-bromoprop-1-en-2-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Bromoprop 1 En 2 Yl Benzene and Its Derivatives

Direct Synthesis Approaches

Direct approaches focus on the introduction of a bromine atom at the allylic position of a pre-formed hydrocarbon skeleton. These methods are often efficient, involving a single key transformation to generate the target molecule.

Bromination Reactions of Precursors (e.g., 2-Phenyl-1-propene)

The most direct route to (3-Bromoprop-1-en-2-yl)benzene involves the selective bromination of its corresponding hydrocarbon precursor, 2-phenyl-1-propene. This reaction specifically targets the allylic C-H bonds of the methyl group. The position is activated by its proximity to both the phenyl ring and the double bond, making it susceptible to substitution. A notable synthesis reported the preparation of this compound from 2-phenyl-1-propene in a 78% yield, demonstrating the viability of this approach. rsc.org

Radical Substitution Mechanisms (e.g., N-bromosuccinimide (NBS)-mediated allylic bromination)

The selective bromination at the allylic position is typically accomplished via a free-radical chain reaction. libretexts.orgchemistrysteps.com N-bromosuccinimide (NBS) is the reagent of choice for this transformation, a method also known as the Wohl-Ziegler reaction. aklectures.com Using molecular bromine (Br₂) directly is often problematic as it can lead to undesired side reactions, particularly the electrophilic addition across the double bond to form a vicinal dibromide. masterorganicchemistry.com

NBS serves to provide a constant, low concentration of bromine radicals in the reaction mixture, which favors the desired substitution pathway over addition. libretexts.orgmasterorganicchemistry.com The mechanism proceeds through several key steps:

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (like AIBN) or by the application of heat or UV light, which generates a small number of bromine radicals.

Propagation: A bromine radical abstracts a hydrogen atom from the allylic position of 2-phenyl-1-propene. This is the rate-determining step and is favored due to the formation of a highly stable, resonance-delocalized radical intermediate. The resulting hydrogen bromide (HBr) then reacts with NBS to produce a molecule of Br₂. chemistrysteps.com This newly formed Br₂ is then attacked by the allylic radical to yield the final product, this compound, and another bromine radical, which continues the chain reaction. libretexts.org

Termination: The reaction concludes when radicals combine to form stable, non-reactive molecules.

The stability of the allylic radical is a critical factor driving this reaction's selectivity. It is significantly more stable than simple alkyl radicals due to the delocalization of the unpaired electron across the adjacent pi system. chemistrysteps.com

Precursor-Based Synthetic Routes

These strategies involve the synthesis of the target compound or its structural isomers and derivatives from precursors that already contain a portion of the desired carbon skeleton and functionality.

Preparation from Cinnamyl Aldehyde or Cinnamyl Alcohol Derivatives

While direct bromination of 2-phenyl-1-propene yields the title compound, synthetic routes starting from cinnamyl alcohol or cinnamyl aldehyde derivatives typically produce the isomeric cinnamyl bromides. For instance, (E)-1-(3-bromoprop-1-en-1-yl)benzene and its derivatives can be prepared from the corresponding cinnamyl aldehydes. rsc.org

A well-established procedure for converting cinnamyl alcohol to cinnamyl bromide involves reaction with triphenylphosphine (B44618) and bromine in acetonitrile (B52724). This method is general for converting alcohols to alkyl halides. Other classical methods include the treatment of cinnamyl alcohol with hydrogen bromide or phosphorus tribromide.

| Precursor | Product | Yield | Reference |

|---|---|---|---|

| Cinnamyl Alcohol | Cinnamyl Bromide | 60-71% | researchgate.net |

| (E)-4-fluorocinnamyl aldehyde | (E)-1-(3-bromoprop-1-en-1-yl)-4-fluorobenzene | 83% | rsc.org |

| (E)-4-methylcinnamyl aldehyde | (E)-1-(3-bromoprop-1-en-1-yl)-4-methylbenzene | 72% | rsc.org |

| (E)-2-nitrocinnamyl aldehyde | (E)-1-(3-bromoprop-1-en-1-yl)-2-nitrobenzene | 67% | rsc.org |

Utilization of Propargyl Bromide in Multi-step Syntheses

Propargyl bromide serves as a versatile three-carbon building block in multi-step syntheses to generate derivatives containing a propargyl moiety. A convenient method involves the reaction of differently substituted phenols or anilines with propargyl bromide in the presence of a base like potassium carbonate (K₂CO₃) and a solvent such as acetone (B3395972). This Sₙ2 reaction leads to the formation of (prop-2-ynyloxy)benzene or N-propargylaniline derivatives in good yields.

These resulting terminal alkynes are valuable intermediates. For example, they can undergo further transformations like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to synthesize triazoles or participate in various coupling reactions, representing a multi-step strategy towards complex derivatives.

| Reactant 1 (Phenol Derivative) | Reactant 2 | Base/Solvent | Yield | Reference |

|---|---|---|---|---|

| Substituted Phenols | Propargyl Bromide | K₂CO₃ / Acetone | 53-85% | sigmaaldrich.com |

| 2-bromo-4-methyl phenol | Propargyl Bromide | K₂CO₃ / Acetone | 74% | sigmaaldrich.com |

| 4-nitrophenol | Propargyl Bromide | K₂CO₃ / Acetone | 76% | sigmaaldrich.com |

Advanced Synthetic Techniques and Catalysis

Modern synthetic chemistry has introduced advanced techniques that offer milder reaction conditions, improved selectivity, and broader substrate scope for reactions such as allylic functionalization.

Visible-light photocatalysis has emerged as a powerful tool for generating bromine radicals under mild conditions, avoiding the need for high temperatures or harsh UV light. nih.gov This approach can be used for C-H bond activation, where a photocatalyst absorbs light and initiates the formation of a bromine radical, which then proceeds via a hydrogen atom transfer (HAT) mechanism. researchgate.netresearchgate.net This catalytic, metal-free method represents a greener and more selective alternative to traditional radical initiation. researchgate.net

Furthermore, transition metal catalysis has become a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com Palladium-catalyzed reactions, such as the Tsuji-Trost reaction, are powerful methods for the allylic substitution of substrates like allylic bromides. researchgate.net While often focused on ionic mechanisms, transition metal-catalyzed reactions involving radical intermediates are also a rapidly growing field. rsc.org These catalytic approaches, which can involve metals like palladium, nickel, or cobalt, provide access to a wide range of allylated products with high efficiency and control. organic-chemistry.orgacs.org

Palladium-Catalyzed Cross-Coupling Strategies for Related Structures

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While direct cross-coupling to form this compound itself is less common, these strategies are extensively used to create its derivatives and related structures by forming new bonds at either the aryl or alkenyl positions.

The general principle involves the reaction of an organometallic compound with an organic halide in the presence of a palladium catalyst. youtube.com Key to the success of these reactions is the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination. youtube.com

Strategies applicable to the synthesis of derivatives include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid) with an organic halide. For instance, a derivative of this compound could be synthesized by coupling a borylated 2-phenylpropene derivative with a halide, or by coupling phenylboronic acid with a di-halogenated propene derivative. A cascade reaction involving cyclocarbopalladation followed by Suzuki-Miyaura coupling has been used to synthesize benzofuran (B130515) derivatives from related propargylic aryl ethers. nih.gov

Buchwald-Hartwig Amination: This method is used to form carbon-nitrogen bonds. It can be applied to couple primary or secondary amines with alkenyl bromides, such as 2-bromopropenes, to yield enamines and imines, respectively. nih.gov The choice of ligand, such as BINAP, is crucial for achieving high yields. nih.gov

Negishi Coupling: This involves the reaction of an organozinc compound with an organic halide. It is particularly useful for creating complex structures with high stereoselectivity. organic-chemistry.org

Grignard Coupling: The palladium-catalyzed coupling of Grignard reagents (organomagnesium compounds) with aryl bromides can produce substituted arenes. organic-chemistry.org The use of additives like zinc halides can enhance the reaction's scope and yield. organic-chemistry.org

The effectiveness of these reactions depends on several factors, including the choice of catalyst, ligands, base, and solvent. nih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Related Structures

| Coupling Reaction | Coupling Partners | Catalyst/Ligand System (Example) | Product Type |

| Suzuki-Miyaura | Organoboron Compound + Organic Halide | Pd(OAc)₂ / PPh₃ | Biaryls, Substituted Alkenes |

| Buchwald-Hartwig | Amine + Organic Halide | [Pd₂(dba)₃] / BINAP | Aryl or Alkenyl Amines |

| Negishi | Organozinc Compound + Organic Halide | Pd(PPh₃)₄ | Substituted Alkenes/Arenes |

| Grignard Coupling | Grignard Reagent + Organic Halide | Pd(OAc)₂ / P(tBu)₃ | Substituted Arenes |

One-Pot Synthesis Approaches Involving Allylic Bromides

One-pot synthesis offers significant advantages in terms of efficiency, reduced waste, and operational simplicity by performing multiple reaction steps in a single reactor without isolating intermediates. For allylic bromides like this compound, one-pot approaches often leverage their reactivity as potent alkylating agents. wikipedia.org

Allyl bromide (3-bromopropene) itself is typically synthesized by reacting allyl alcohol with hydrobromic acid. wikipedia.org A similar principle can be applied to substituted allyl alcohols to generate the corresponding bromides, which can then be used in situ for subsequent reactions.

A relevant one-pot strategy involves the reaction of phenols or anilines with propargyl bromide (an allylic-type halide) in the presence of a base like potassium carbonate (K₂CO₃) and a solvent like acetone. plos.orgnih.gov This S_N2-type reaction yields (prop-2-ynyloxy)benzene derivatives in good yields (53–85%). plos.orgnih.gov This methodology demonstrates a convenient one-pot approach where the allylic halide reacts with a nucleophile to form a new C-O or C-N bond. An analogous one-pot synthesis for a derivative of this compound would involve reacting a suitable nucleophile with the parent compound under basic conditions.

Table 2: Example of a One-Pot Synthesis Involving an Allylic-Type Bromide

| Reactant 1 | Reactant 2 | Base | Solvent | Product Type | Yield Range |

| Substituted Phenols | Propargyl Bromide | K₂CO₃ | Acetone | (prop-2-ynyloxy)benzene derivatives | 53-85% |

| Substituted Anilines | Propargyl Bromide | K₂CO₃ | Acetone | N-propargyl aniline (B41778) derivatives | 53-85% |

Data synthesized from studies on propargyl bromide, a compound with reactivity analogous to allylic bromides. plos.orgnih.gov

Stereoselective Synthesis Considerations

Stereoselectivity is a critical consideration in the synthesis of complex molecules, as the spatial arrangement of atoms can significantly impact the compound's properties. For derivatives of this compound, which contains a double bond, controlling the E/Z stereochemistry is often a primary goal. The 1,3-diene motif, which can be formed from allylic precursors, is a key structural feature in many bioactive natural products, making its stereoselective synthesis a topic of intense research. mdpi.com

Several modern synthetic methods allow for high stereocontrol:

Wittig-type Reactions: The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are classic methods for forming alkenes from carbonyl compounds and are often used to create 1,3-dienes with specific stereochemistry. mdpi.com

Metal-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions can be highly stereoselective. For instance, the Negishi coupling of (Z)-2-bromo-1-propenyldibromoborane derivatives with organozinc reagents proceeds with high retention of the Z-configuration, yielding trisubstituted alkenes with greater than 98% isomeric purity. organic-chemistry.org

Bromoboration: The syn-selective bromoboration of alkynes can produce (Z)-alkenylboronates. These intermediates are stable and can be used in subsequent cross-coupling reactions to generate Z-alkenes with excellent stereochemical fidelity. organic-chemistry.org

The choice of methodology depends on the desired stereoisomer and the complexity of the target molecule. For example, the synthesis of (Z)-trisubstituted alkenes has been achieved with high regio- and stereoselectivity through the bromoboration of propyne (B1212725) followed by a tandem palladium-catalyzed cross-coupling reaction. organic-chemistry.org

Table 3: Comparison of Stereoselective Synthesis Methods

| Method | Precursors | Key Feature | Typical Stereoselectivity |

| Horner-Wadsworth-Emmons | Phosphonate ylide + Aldehyde/Ketone | Often favors (E)-alkene formation | High (E)-selectivity |

| Negishi Coupling | Alkenylboronate + Organozinc | Stereoretentive coupling | >98% retention of configuration |

| Bromoboration/Coupling | Alkyne + BBr₃, then cross-coupling | syn-addition to alkyne | >98% (Z)-selectivity |

Green Chemistry Approaches in Synthetic Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its derivatives, green principles can be applied to improve sustainability.

Key areas for green improvements include:

Atom Economy: One-pot syntheses and cascade reactions are inherently greener as they reduce the number of purification steps, minimizing solvent waste and energy consumption.

Catalysis: The use of catalysts, such as palladium in cross-coupling reactions, is a core principle of green chemistry. Catalysts are used in small amounts and can be recycled, reducing waste compared to stoichiometric reagents.

Solvent Choice: The selection of environmentally benign solvents is crucial. While reactions involving allylic bromides often use solvents like acetone or THF, research into greener alternatives is ongoing. plos.orgnih.gov

Waste Reduction: A novel method for the bromination of certain aromatic compounds utilizes acidic conditions to generate the bromonium ion intermediate. This approach can be more environmentally friendly by conserving the halide equivalent, potentially avoiding the waste of half a mole of the halogenating agent. chemrxiv.org Applying such principles to the allylic bromination step in the synthesis of the target compound could represent a green improvement.

By incorporating these principles, the synthesis of this compound and related structures can be made more efficient and environmentally sustainable.

Reactivity and Reaction Mechanisms of 3 Bromoprop 1 En 2 Yl Benzene

Electrophilic Reactivity of the Bromine Atom

The carbon-bromine bond in (3-Bromoprop-1-en-2-yl)benzene is polarized, rendering the allylic carbon atom electrophilic. This, combined with the stability of the resulting intermediate, makes the bromine atom highly susceptible to displacement by nucleophiles.

This compound readily undergoes nucleophilic substitution reactions where the bromide ion is replaced by a variety of nucleophiles. cymitquimica.comsmolecule.com This reactivity is characteristic of allylic halides rather than aryl halides, as the bromine is attached to the propene chain, not directly to the benzene (B151609) ring. These substitutions can proceed through either an S(_N)1 or S(_N)2 mechanism. The S(_N)1 pathway is facilitated by the formation of a resonance-stabilized allylic carbocation (the 2-phenylallyl cation), where the positive charge is delocalized over the alkene and the phenyl ring. The S(_N)2 pathway involves a direct backside attack by the nucleophile. The reaction pathway is often influenced by the choice of nucleophile, solvent, and reaction conditions. This property allows for the introduction of diverse functional groups, making the compound a valuable building block in organic synthesis. smolecule.commyskinrecipes.com

| Nucleophile (Nu⁻) | Reagent Example | Product |

| Hydroxide | Sodium Hydroxide (NaOH) | (2-Phenylallyl) alcohol |

| Alkoxide | Sodium Ethoxide (NaOEt) | 3-Ethoxy-2-phenylprop-1-ene |

| Cyanide | Sodium Cyanide (NaCN) | 3-Phenylbut-3-enenitrile |

| Azide | Sodium Azide (NaN₃) | 3-Azido-2-phenylprop-1-ene |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Phenyl(2-phenylallyl)sulfane |

| Amine | Ammonia (NH₃) | (2-Phenylallyl)amine |

This table presents potential nucleophilic substitution reactions based on the known reactivity of allylic bromides.

As a reactive allyl bromide, this compound is an effective allylating agent, used to introduce the 2-phenylallyl group into other molecules. wikipedia.org These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. A common strategy involves the formation of an organometallic reagent, such as a Grignard reagent, by reacting this compound with magnesium metal. wikipedia.org This nucleophilic reagent can then react with various electrophiles.

Furthermore, this compound is a suitable substrate for transition-metal-catalyzed cross-coupling reactions. For instance, in a Suzuki-type coupling, a palladium catalyst can facilitate the reaction between the allyl bromide and an organoboron compound (e.g., a boronic acid) to form a new C-C bond. organic-chemistry.org These methods are highly valued for their efficiency and functional group tolerance. organic-chemistry.orgscispace.com

| Reaction Type | Reagents | Electrophile/Coupling Partner | General Product |

| Grignard Reaction | 1. Mg, dry ether | Aldehyde (RCHO) | 1-Substituted-3-phenylbut-3-en-1-ol |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Arylboronic acid (Ar-B(OH)₂) | 1-Aryl-3-phenylbut-3-ene |

| Stille Coupling | Organostannane, Pd catalyst | Organostannane (R-SnBu₃) | Allylated arene/alkene |

| Barbier-type Reaction | Metal (e.g., Sn, Zn, In), Carbonyl compound | Carbonyl compound (e.g., Benzaldehyde) | Homoallylic alcohol |

This table summarizes key allylation reactions where this compound could serve as the allylating agent.

Reactivity of the Alkene Moiety

The carbon-carbon double bond in this compound is a center of high electron density, making it reactive towards electrophiles and a participant in various pericyclic and addition reactions. cymitquimica.com

The alkene functionality allows this compound to participate in cycloaddition reactions, such as the Diels-Alder reaction, where it could act as the dienophile. The reactivity in such reactions is influenced by the electronic effects of the phenyl and bromomethyl substituents.

Additionally, the vinyl group gives the molecule the potential to undergo polymerization. In material science, related vinyl monomers are used to modify polymers to enhance properties like durability and resistance. myskinrecipes.com The polymerization of this compound would likely proceed via a radical, cationic, or anionic mechanism, leading to a polymer chain with pendant -(CH₂Br)C₆H₅ groups. These pendant groups could then be further functionalized. Anionic polymerization of structurally similar compounds, like 1,3-diisopropenylbenzene, has been shown to produce linear polymers at low conversion, with the potential for crosslinking at higher conversions. researchgate.net

Hydroacylation is a reaction where an aldehyde's C-H bond is added across a C=C double bond to form a ketone. While direct hydroacylation of this compound is not widely documented, studies on related analogs demonstrate the feasibility of this transformation. For example, asymmetric rhodium-catalyzed intramolecular hydroacylation of 2-vinyl benzaldehyde (B42025) systems is an efficient method for synthesizing chiral 3-substituted indanones. nih.gov

Intermolecular hydroacylation is also a growing field, with cobalt, nickel, and ruthenium catalysts emerging as complements to traditional rhodium systems. rsc.org These reactions have been successfully applied to 1,3-dienes and other alkenes. nsf.gov Given this precedent, it is plausible that this compound could undergo intermolecular hydroacylation with an aldehyde in the presence of a suitable transition-metal catalyst, yielding a ketone product.

Radical Reactions and Intermediates

The allylic C-Br bond in this compound is relatively weak and can undergo homolytic cleavage upon initiation by heat or light, leading to the formation of radical intermediates. The primary intermediate would be the 2-phenyl-2-propenyl radical.

This radical is significantly stabilized through resonance. The unpaired electron can be delocalized across the adjacent pi-system of the double bond and further into the aromatic pi-system of the phenyl ring. This high degree of stabilization makes the formation of this radical intermediate favorable. youtube.com Radical reactions involving this species could include radical polymerization, as mentioned previously, or substitution reactions where the bromine atom is replaced via a radical chain mechanism. Electron spin resonance (ESR) studies on analogous α-bromoalkyl radicals have shown that the unpaired electron is delocalized onto the bromine atom to a significant extent, which is a key feature of their electronic structure. rsc.org

Allylic Radical Formation and Resonance Stabilization

This compound is structurally primed for radical reactions, particularly at the allylic position. The carbon-hydrogen bonds on the methyl group adjacent to the double bond are significantly weaker than typical alkyl C-H bonds. libretexts.org The formation of a radical at this position is facilitated by the stability of the resulting intermediate, the 2-phenylallyl radical. nih.govresearchgate.net

The stability of this radical is a direct consequence of resonance. The unpaired electron is not localized on the primary carbon atom but is delocalized across a conjugated π-system that includes the adjacent double bond and the phenyl group. fiveable.melibretexts.org This delocalization can be represented by multiple resonance structures, which show the unpaired electron density distributed between the allylic carbon and the ortho and para positions of the benzene ring.

Table 1: Comparison of C-H Bond Dissociation Energies

| Bond Type | Bond Dissociation Energy (kcal/mol) | Relative Stability of Resulting Radical |

|---|---|---|

| Vinylic C-H | ~111 | Least Stable |

| Primary Alkyl C-H | ~98 | Less Stable |

| Allylic C-H | ~88 | More Stable |

| Tertiary Alkyl C-H | ~93 | Less Stable than Allylic |

Data sourced from general findings on bond dissociation energies. libretexts.org

Influence of Reaction Conditions on Product Selectivity in Radical Bromination

Radical bromination of substrates like 2-phenylpropene, the precursor to this compound, is highly dependent on the reaction conditions to achieve selectivity for allylic substitution over addition to the double bond. masterorganicchemistry.com

A key reagent for achieving allylic bromination is N-bromosuccinimide (NBS). libretexts.orgcommonorganicchemistry.com The primary role of NBS is to provide a constant, low concentration of molecular bromine (Br₂) throughout the reaction. libretexts.orgyoutube.com This is crucial because a high concentration of Br₂ would favor the electrophilic addition reaction across the double bond, leading to a vicinal dibromide. masterorganicchemistry.com

The reaction is initiated by a radical initiator, such as AIBN (azobisisobutyronitrile) or benzoyl peroxide, often with the application of heat or UV light. commonorganicchemistry.compearson.com The initiator generates a small number of bromine radicals. These radicals then abstract a hydrogen atom from the allylic position, which has the weakest C-H bond, to form the resonance-stabilized 2-phenylallyl radical and HBr. libretexts.org The HBr produced then reacts with NBS to regenerate the necessary Br₂, which is subsequently attacked by the allylic radical to form the product, this compound, and another bromine radical, thus propagating the chain reaction. libretexts.org The solvent also plays a role; non-polar solvents like carbon tetrachloride (CCl₄) are typically used to minimize competing ionic reactions. libretexts.orgcommonorganicchemistry.com

Table 2: Key Factors in Selective Allylic Bromination

| Reaction Condition | Role in Promoting Allylic Substitution | Common Reagents/Parameters |

|---|---|---|

| Bromine Source | Maintains a very low concentration of Br₂ to disfavor electrophilic addition. | N-Bromosuccinimide (NBS) libretexts.org |

| Initiator | Generates initial radicals to start the chain reaction. | AIBN, Benzoyl Peroxide, Heat (reflux), UV light commonorganicchemistry.com |

| Solvent | Non-polar solvents suppress ionic side reactions. | Carbon Tetrachloride (CCl₄) commonorganicchemistry.com |

| Temperature | Provides energy for initiation and propagation steps. | Elevated temperatures (e.g., reflux) commonorganicchemistry.com |

The selectivity is therefore a kinetic and thermodynamic interplay. The formation of the more stable allylic radical directs the reaction to that site. libretexts.orgpearson.com By carefully controlling the concentration of the brominating agent, the radical pathway is favored over the ionic pathway.

Cascade Reactions and Annulation Strategies

Direct Nucleophilic Attack/Addition Cyclization

This compound and its analogs are valuable substrates in cascade reactions for the synthesis of complex heterocyclic structures. One such strategy involves a direct nucleophilic attack followed by an addition cyclization. acs.orgresearchgate.net

In a developed synthetic method, related compounds like (3-bromoprop-1-yn-1-yl)benzenes are used to synthesize 3-benzylbenzo acs.orgnih.govimidazo[2,1-b]thiazoles. acs.org The process begins with a nucleophilic attack by a thiol, such as from 1H-benzo[d]imidazole-2-thiol, on the propargylic system. This is followed by an intramolecular cyclization. The reaction is typically carried out in the presence of a base, like cesium carbonate (Cs₂CO₃), in a suitable solvent such as acetonitrile (B52724) (MeCN) at elevated temperatures. acs.orgresearchgate.net These conditions facilitate the initial nucleophilic substitution and the subsequent annulation step to form the fused heterocyclic system in good to excellent yields. researchgate.net The versatility of this method allows for the use of various substituted benzimidazoles, tolerating both electron-donating and electron-withdrawing groups. acs.org

Table 3: Optimized Conditions for Nucleophilic Attack/Addition Cyclization

| Parameter | Optimized Condition |

|---|---|

| Base | Cesium Carbonate (Cs₂CO₃) |

| Solvent | Acetonitrile (MeCN) |

| Temperature | 90 °C |

| Time | 24 hours |

Data sourced from studies on the synthesis of benzo acs.orgnih.govimidazo[2,1-b]thiazoles. acs.orgresearchgate.net

C-H Bond Activation Reactions in Derivatives

Derivatives of this compound can participate in C-H bond activation reactions, a powerful tool in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds. mdpi.com These reactions are typically catalyzed by transition metals like palladium, rhodium, or iridium. mdpi.com

For instance, in the synthesis of 3-benzyl-2-phenyl-benzo acs.orgnih.govimidazo[2,1-b]thiazoles, a C-H bond activation step is employed. researchgate.net After an initial cyclization, a palladium-catalyzed C-H activation/arylation reaction can be performed. This involves the coupling of the synthesized benzo acs.orgnih.govimidazo[2,1-b]thiazole (B1210989) scaffold with a halobenzene. The general mechanism involves the cleavage of a C-H bond by the metal catalyst and the formation of a carbon-metal bond, which then undergoes further reaction. mdpi.com

The conditions for such a reaction typically involve a palladium catalyst like Pd(OAc)₂, a phosphine (B1218219) ligand such as PPh₃, and a high-boiling point solvent like p-xylene (B151628) at high temperatures. researchgate.net The choice of catalyst, ligand, and solvent is crucial for the efficiency and selectivity of the C-H activation process. mdpi.com This strategy provides an atom-economical route to functionalize heterocyclic cores without the need for pre-functionalized starting materials. nih.gov

Applications in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

The unique structure of (3-Bromoprop-1-en-2-yl)benzene, which combines the characteristics of an allylic halide and a styrene (B11656) derivative, makes it an excellent starting material for constructing intricate molecular frameworks. The presence of the bromine atom provides an electrophilic site for nucleophilic substitution and cross-coupling reactions, while the double bond can participate in various addition and cycloaddition reactions. cymitquimica.com

Heterocyclic compounds are central to medicinal chemistry and drug discovery. This compound is a potential precursor for introducing the 2-phenylallyl moiety into various heterocyclic systems, which can be critical for tuning biological activity. myskinrecipes.com

Imidazothiazoles: The imidazo[2,1-b]thiazole (B1210989) core is a prominent scaffold in many pharmacologically active compounds. The classical synthesis of this system, known as the Hantzsch reaction, typically involves the condensation of a 2-aminothiazole (B372263) with an α-haloketone. While this compound is an allylic bromide rather than an α-haloketone, it can serve as a potent alkylating agent for pre-formed heterocyclic cores. For instance, it can react with an existing imidazo[2,1-b]thiazole through N-alkylation to introduce the 2-phenylallyl group, a substituent that may enhance the therapeutic properties of the molecule.

Table 1: Plausible N-Alkylation of Imidazo[2,1-b]thiazole

| Reactant 1 | Reactant 2 | Product | Potential Application |

|---|

Oxazolines: 2-Oxazolines are important heterocyclic motifs found in natural products and are widely used as chiral ligands in asymmetric catalysis. nih.gov The synthesis of oxazolines can be achieved through various routes, including the cyclization of β-hydroxy amides or the reaction of amino alcohols with carboxylic acids or their derivatives. eurekaselect.com this compound can be utilized to introduce the 2-phenylallyl group by acting as an electrophile in reactions with nucleophilic precursors to oxazoline (B21484) rings. This functionalization can be instrumental in creating novel ligands or complex molecules.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The allylic bromide functionality in this compound makes it a suitable substrate for such transformations, enabling the synthesis of a wide array of functionalized alkenes and alkynes.

Functionalized Alkenes: The Heck reaction, which couples an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis. While typically applied to aryl and vinyl halides, allylic halides can also participate in similar palladium-catalyzed couplings. A reaction between this compound and an alkene like styrene, in the presence of a palladium catalyst and a base, would be expected to yield a substituted 1,4-diene, adding complexity to the alkene structure.

The Suzuki reaction provides another pathway, coupling an organohalide with an organoboron compound. jmchemsci.com The reaction of this compound with a vinylboronic acid, for example, would produce a functionalized diene, a valuable motif in organic synthesis.

Table 2: Potential Cross-Coupling Reactions for Alkene Synthesis

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Class |

|---|---|---|---|

| Heck Reaction | Styrene | Pd(OAc)₂, PPh₃, Base | 1,4-Diene |

Functionalized Alkynes: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. nih.gov This methodology can be extended to allylic halides like this compound. The palladium- and copper-cocatalyzed reaction with a terminal alkyne, such as phenylacetylene, would lead to the formation of a 1,4-enyne structure. These molecules are important building blocks for the synthesis of complex natural products and organic materials.

The creation of chiral molecules with high enantiomeric purity is a primary goal of modern organic synthesis. Palladium-catalyzed asymmetric allylic alkylation (AAA) is a premier method for constructing stereogenic centers. In this reaction, a palladium catalyst with a chiral ligand activates an allylic substrate, like this compound, to form a π-allylpalladium intermediate. A soft nucleophile then attacks this intermediate, with the chiral ligand directing the attack to one face of the allyl system, resulting in an optically active product. The reaction of this compound with a prochiral nucleophile, such as dimethyl malonate, under AAA conditions would generate a new chiral center with a high degree of enantioselectivity.

Table 3: Illustrative Asymmetric Allylic Alkylation

| Allylic Substrate | Nucleophile | Chiral Ligand (Example) | Product Feature |

|---|

Precursor for High-Value Chemicals

The reactivity of this compound makes it a valuable precursor for a range of high-value chemicals with applications in several industries. myskinrecipes.com

This compound serves as an important intermediate in the synthesis of active pharmaceutical ingredients and agrochemicals. myskinrecipes.com Its structure allows for the strategic introduction of the 2-phenylallyl functional group, which can be crucial for the biological activity of the final product. The ability to use this compound in various coupling and substitution reactions allows medicinal and agricultural chemists to build complex molecular libraries to screen for new therapeutic agents and crop protection compounds. cymitquimica.com

In the field of material science, this compound is used as an intermediate for creating functional monomers and modifying polymers. myskinrecipes.combldpharm.com The vinyl group can participate in polymerization reactions, while the reactive bromide handle can be used to graft the molecule onto existing polymer chains or to initiate polymerization processes like Atom Transfer Radical Polymerization (ATRP). This functionalization can be used to alter the physical properties of materials, such as enhancing thermal stability, durability, or resistance to environmental factors. myskinrecipes.com

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectral Analysis (Chemical Shifts, Coupling Constants, Multiplicity)

Proton NMR (¹H NMR) spectroscopy of (3-Bromoprop-1-en-2-yl)benzene, typically recorded in a deuterated solvent such as chloroform (CDCl₃), reveals a distinct set of signals corresponding to the different types of protons in the molecule.

The aromatic protons of the benzene (B151609) ring appear in the downfield region of the spectrum, a characteristic feature of protons attached to an electron-rich system. Specifically, two protons exhibit a doublet at approximately 7.47 ppm with a coupling constant (J) of 7.6 Hz. rsc.org The remaining three aromatic protons present as a multiplet in the range of 7.28 to 7.37 ppm. rsc.org

The vinylic protons, which are directly attached to the double bond, are observed as two distinct singlets at 5.53 ppm and 5.45 ppm. rsc.org The lack of splitting (singlet multiplicity) for these protons indicates that they are not coupled to any adjacent non-equivalent protons.

Finally, the allylic protons of the bromomethyl (-CH₂Br) group resonate as a singlet at approximately 4.35 ppm. rsc.org The integration of these peaks confirms the presence of 2, 3, 1, 1, and 2 protons for the respective signals, consistent with the molecular structure of this compound.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic | 7.47 | Doublet (d) | 7.6 |

| Aromatic | 7.37 - 7.28 | Multiplet (m) | - |

| Vinylic | 5.53 | Singlet (s) | - |

| Vinylic | 5.45 | Singlet (s) | - |

| Allylic (-CH₂Br) | 4.35 | Singlet (s) | - |

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of the molecule. The spectrum of this compound displays a series of peaks corresponding to the nine carbon atoms in its structure. rsc.org

The carbon atoms of the benzene ring typically appear in the range of 120-140 ppm. For this compound, distinct signals are observed at 144.2, 137.5, 128.4, 128.2, and 126.0 ppm. rsc.org The quaternary carbon of the double bond attached to the phenyl group resonates at 144.2 ppm, while the terminal vinylic carbon (=CH₂) shows a signal at 117.1 ppm. rsc.org The carbon atom of the bromomethyl (-CH₂Br) group is found further upfield at 34.1 ppm. rsc.org

| Carbon Type | Chemical Shift (δ, ppm) |

| Quaternary Alkene (C=) | 144.2 |

| Aromatic (C) | 137.5 |

| Aromatic (CH) | 128.4 |

| Aromatic (CH) | 128.2 |

| Aromatic (CH) | 126.0 |

| Vinylic (=CH₂) | 117.1 |

| Allylic (-CH₂Br) | 34.1 |

Two-Dimensional (2D) NMR Techniques (e.g., NOESY for Stereochemical Assessment)

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques can offer deeper insights into molecular connectivity and spatial relationships. Techniques such as Correlation Spectroscopy (COSY) can confirm proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can establish direct and long-range carbon-proton connectivities, respectively.

For a molecule like this compound, which lacks stereocenters, the application of Nuclear Overhauser Effect Spectroscopy (NOESY) for stereochemical assessment is not directly relevant. NOESY is typically employed to determine the spatial proximity of atoms, which is crucial for assigning relative stereochemistry in molecules with chiral centers or complex three-dimensional structures.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Ion and Fragmentation Patterns

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates the components of a mixture before they are introduced into the mass spectrometer. For a pure sample of this compound, GC-MS analysis would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion peak would appear as a characteristic doublet (M⁺ and M+2⁺) of roughly equal intensity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for the identification of functional groups within a molecule. For this compound, the IR spectrum provides valuable information about its key structural features, including the aromatic ring, the alkene double bond, and the alkyl halide. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the bonds present in the molecule.

The main characteristic vibrational modes for this compound include C-H stretching from both the aromatic ring and the alkene, C=C stretching of the vinyl group and the benzene ring, and the C-Br stretching of the bromomethyl group. Aromatic compounds typically exhibit weak C-H stretching absorptions just above 3000 cm⁻¹ and a series of medium to weak absorptions in the 1450 to 1600 cm⁻¹ region due to the stretching of the carbon-carbon bonds in the ring pressbooks.publibretexts.org. The vinylic =C-H bond stretch appears in a similar region to the aromatic C-H stretch, while the C=C double bond stretch is expected around 1650 cm⁻¹ libretexts.org.

The experimentally obtained IR data for this compound shows several key peaks that confirm its structure. The presence of peaks at 3080 cm⁻¹ corresponds to the aromatic and vinylic C-H stretching vibrations. The peak at 2932 cm⁻¹ is attributed to the aliphatic C-H stretching of the bromomethyl group. Absorptions in the 1439-1585 cm⁻¹ range are characteristic of the aromatic C=C ring stretching. The C-Br bond typically shows a stretching vibration in the lower frequency "fingerprint" region of the spectrum, with the peak at 638 cm⁻¹ being indicative of this functional group.

A detailed assignment of the major infrared absorption bands for this compound is presented in the table below.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| 3080 | Medium | Aromatic & Vinylic C-H | Stretch |

| 2932 | Medium | Aliphatic C-H (-CH₂Br) | Stretch |

| 1730 | Weak | Overtone/Combination Band | - |

| 1585 | Medium | Aromatic C=C | Ring Stretch |

| 1439 | Medium | Aromatic C=C | Ring Stretch |

| 1364 | Medium | C-H Bend | Bend |

| 1254 | Strong | C-H Bend | In-plane Bend |

| 1119 | Medium | C-H Bend | In-plane Bend |

| 1032 | Medium | C-H Bend | In-plane Bend |

| 936 | Strong | =C-H Bend | Out-of-plane Bend |

| 745 | Strong | Aromatic C-H | Out-of-plane Bend |

| 638 | Strong | C-Br | Stretch |

Data sourced from The Royal Society of Chemistry. rsc.org

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are essential for the purification and analysis of this compound, allowing for the separation of the desired product from starting materials, byproducts, and other impurities.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of a chemical reaction. In the synthesis of this compound, TLC allows for the qualitative assessment of the consumption of starting materials and the formation of the product over time.

The stationary phase commonly used for this purpose is a silica gel plate (e.g., GF254), which is a polar adsorbent. A small sample of the reaction mixture is spotted onto the baseline of the TLC plate, which is then placed in a sealed chamber containing a suitable mobile phase (eluent). The separation is based on the differential partitioning of the components between the stationary and mobile phases. Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds have a stronger interaction with the silica gel and move shorter distances.

For a compound like this compound, which has moderate polarity, a non-polar to moderately polar solvent system is typically employed. A common mobile phase consists of a mixture of a non-polar solvent like petroleum ether or hexane and a slightly more polar solvent such as ethyl acetate. The ratio of these solvents can be adjusted to achieve optimal separation of the spots on the TLC plate. Visualization of the separated spots is often accomplished using a UV lamp, as the aromatic ring in the compound will fluoresce.

| Technique | Stationary Phase | Mobile Phase (Typical) | Visualization | Application |

| Thin Layer Chromatography (TLC) | Silica Gel GF254 | Petroleum Ether / Ethyl Acetate | UV Light (254 nm) | Monitoring reaction progress |

Column Chromatography for Product Isolation and Purification

Following the completion of the reaction, column chromatography is the standard method for the isolation and purification of this compound on a preparative scale. This technique operates on the same principles as TLC but is used to separate larger quantities of material.

In a typical procedure, a glass column is packed with a stationary phase, most commonly silica gel (200–300 mesh). The crude reaction mixture is concentrated and then loaded onto the top of the silica gel column. The mobile phase, or eluent, is then passed through the column to facilitate the separation.

The choice of eluent is critical for successful purification and is often determined by preliminary TLC analysis. For the purification of this compound, a low-polarity solvent system is generally effective. For instance, a mobile phase consisting of petroleum ether with a small fraction of ethyl acetate (e.g., a 50:1 ratio) has been used to purify similar compounds. The components of the mixture move down the column at different rates based on their polarity, with less polar compounds eluting first. Fractions are collected sequentially, and those containing the pure product, as determined by TLC analysis, are combined and concentrated to yield the purified this compound.

| Technique | Stationary Phase | Mobile Phase Example | Elution Order | Application |

| Flash Column Chromatography | Silica Gel (200-300 mesh) | Petroleum Ether / Ethyl Acetate (50:1) | Less polar compounds elute first | Isolation and purification of the final product |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Geometry Optimization and Electronic Properties

DFT calculations would begin with the geometry optimization of (3-Bromoprop-1-en-2-yl)benzene. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. From this optimized geometry, a wealth of electronic properties can be calculated. These properties, such as dipole moment, polarizability, and molecular electrostatic potential (MEP), are crucial for understanding the molecule's interaction with its environment and other chemical species. The MEP map, for instance, would highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

HOMO-LUMO Analysis and Chemical Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.comresearchgate.net

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated. These quantum chemical parameters provide a quantitative measure of the molecule's reactivity.

| Reactivity Descriptor | Formula | Description |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Measures the tendency of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. A higher value indicates a "harder" molecule, which is less reactive. irjweb.com |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; a higher value indicates a "softer" molecule, which is more reactive. irjweb.com |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measures the propensity of a species to accept electrons. |

This table outlines the theoretical descriptors that could be calculated for this compound to predict its reactivity.

Molecular Dynamics Simulations

While DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations can offer insights into its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model conformational changes and intermolecular interactions in different environments, such as in solution. For this compound, MD simulations could reveal information about its flexibility and how it interacts with solvent molecules.

Mechanistic Studies through Computational Modeling

Computational modeling is an invaluable tool for investigating reaction mechanisms. For reactions involving this compound, computational methods could be used to map out the entire reaction pathway, identifying transition states and intermediates. This would provide a detailed, step-by-step understanding of how the reaction proceeds and what factors influence its rate and outcome. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined.

Q & A

Basic: What are the optimal synthetic routes for (3-Bromoprop-1-en-2-yl)benzene, and how do reaction conditions influence yield?

The synthesis typically involves bromination of 4-(3-bromoprop-1-en-1-yl)benzene using bromine (Br₂) in the presence of Lewis acid catalysts like iron (Fe) or aluminum bromide (AlBr₃). Solvents such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃) are employed, with reactions conducted at room temperature or slightly elevated temperatures to maximize bromination efficiency . For lab-scale synthesis, batch reactors with controlled stirring and temperature monitoring are recommended. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 substrate-to-bromine) and catalyst loading (0.5–1 mol%). Impurity profiles should be analyzed via GC-MS to confirm selectivity.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To identify vinyl proton environments (δ ~5.5–6.5 ppm for alkene protons) and aromatic/alkyl carbons.

- IR Spectroscopy : Detection of C-Br stretching vibrations (~550–650 cm⁻¹) and alkene C=C stretches (~1600–1680 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₉H₈Br₂) with isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- X-ray Crystallography : For resolving stereochemistry in crystalline derivatives (e.g., E/Z isomerism) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.